molecular formula C15H25N B062409 4-Octylbenzylamine CAS No. 176956-02-8

4-Octylbenzylamine

Cat. No.: B062409
CAS No.: 176956-02-8
M. Wt: 219.37 g/mol
InChI Key: DHTAZFYWZBSXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octylbenzylamine is an organic compound with the molecular formula C15H25N. It is a hydrophobic molecule that is soluble in organic solvents. This compound is known for its affinity for anions and aromatic hydrocarbons, as well as its ability to be immobilized on surfaces .

Preparation Methods

4-Octylbenzylamine can be synthesized through various methods. One common synthetic route involves the reaction of p-(n-octyl)benzyl bromide with sodium hexamethyldisilazane in tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature, and the solvents are removed under reduced pressure. The residue is then diluted with methanol and treated with concentrated hydrochloric acid. The product is extracted with diethyl ether, washed with sodium hydroxide solution, brine, dried over anhydrous magnesium sulfate, and filtered to obtain this compound as a colorless oil .

Chemical Reactions Analysis

Scientific Research Applications

4-Octylbenzylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Octylbenzylamine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a series of biochemical reactions. For example, benzylamine, a related compound, binds to serine protease and trypsin-2, leading to their inhibition . Similar interactions can be expected for this compound, although specific targets and pathways may vary.

Comparison with Similar Compounds

4-Octylbenzylamine can be compared with other benzylamines and alkylbenzenes:

    3-Methyl-N-methylbenzylamine: Similar in structure but with different alkyl chain length and substitution pattern.

    N-Methyldodecylamine: Another alkylamine with a longer alkyl chain.

    1-Benzyl-3-acetamidopyrrolidine: A benzylamine derivative with a pyrrolidine ring.

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

(4-octylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTAZFYWZBSXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570501
Record name 1-(4-Octylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176956-02-8
Record name 1-(4-Octylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octylbenzylamine
Reactant of Route 2
Reactant of Route 2
4-Octylbenzylamine
Reactant of Route 3
4-Octylbenzylamine
Reactant of Route 4
Reactant of Route 4
4-Octylbenzylamine
Reactant of Route 5
Reactant of Route 5
4-Octylbenzylamine
Reactant of Route 6
Reactant of Route 6
4-Octylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.